N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a benzimidazole core with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the benzimidazole or sulfonamide groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
- N’-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide
Uniqueness
N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12(2)22-11-20-19-17(22)10-14(4)15(5)18(19)21-25(23,24)16-8-6-13(3)7-9-16/h6-12,21H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJFPNFNOUMQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC3=C2N=CN3C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.